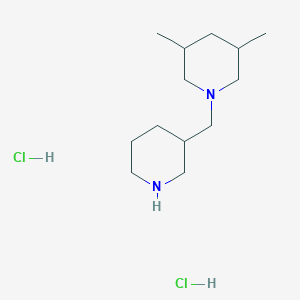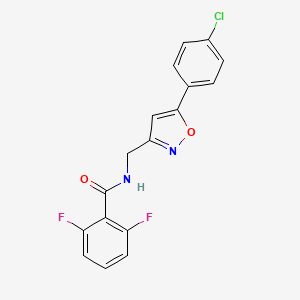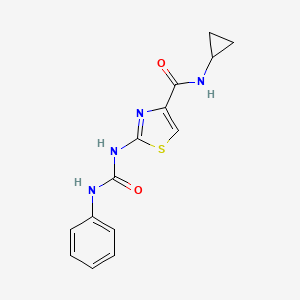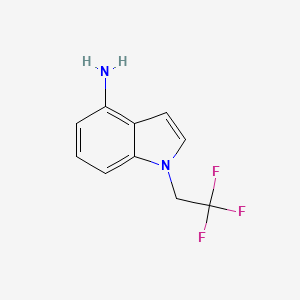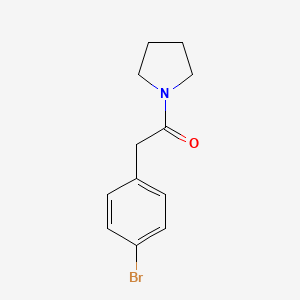
2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
Vue d'ensemble
Description
2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone, also known as 4-bromo-2-pyrrolidone, is an organic compound that is synthesized from the reaction of 4-bromophenol and pyrrolidin-1-yl ethanone. It is a colorless solid that is insoluble in water and soluble in organic solvents. It has been used in a variety of scientific applications, including as a drug intermediate, in the synthesis of pharmaceuticals, and as a reagent for the synthesis of other compounds.
Applications De Recherche Scientifique
Subheading
Structural Analysis and PropertiesThe enaminones, including derivatives of 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone, exhibit unique hydrogen-bonding patterns. These compounds form bifurcated intra- and intermolecular hydrogen bonds between secondary amine and carbonyl groups. This bonding results in a six-membered hydrogen-bonded ring and the formation of centrosymmetric dimers. Furthermore, weak C-H...Br interactions link the molecules into chains, while additional weak Br...O, C-H...π, and C-H...O interactions stabilize the crystal structures (Balderson et al., 2007).
Synthesis of N-Acetyl Enamides
Subheading
Chemical Synthesis and ApplicationsThe compound is involved in the synthesis of N-Acetyl enamides through reductive acetylation of oximes mediated by Iron(II) acetate. The process utilizes various chemical compounds including 1-(4-Bromophenyl)ethanone oxime and N-(1-(4-Bromophenyl)vinyl)acetamide. This synthesis is crucial in the field of organic chemistry for the formation of acyclic N-acetyl α-arylenamides (Wenjun Tang et al., 2014).
Synthesis and Crystal Structure Analysis
Subheading
Structural Elucidation and Synthesis Methods1-(6-Bromo-pyridin-3-yl)-ethanone, closely related to the target compound, is synthesized using Magnesium halide exchange and nucleophilic substitution. This process involves readily available reagents, straightforward procedures, and mild reaction conditions, proving its efficiency and applicability in various chemical syntheses (Zeng-sun Jin, 2015).
Molecular Structure and Spectroscopy
Subheading
Molecular Analysis and Nonlinear OpticsThe molecular structure, vibrational frequencies, and vibrational assignments of a compound structurally similar to 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone have been investigated. The study includes comprehensive theoretical calculations and experimental validations. The analysis also extends to hyper-conjugative interaction, charge delocalization (NBO analysis), HOMO and LUMO analysis, molecular electrostatic potential, and first hyperpolarizability, indicating the compound's role in nonlinear optics. Molecular docking studies suggest potential inhibitory activity against certain enzymes, implying anti-neoplastic properties (Y. Mary et al., 2015).
Schiff Bases as Corrosion Inhibitors
Subheading
Industrial Applications and Chemical ReactionsResearch has been conducted on synthesized Schiff bases, including analogs of 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone, to assess their efficacy as corrosion inhibitors for carbon steel in hydrochloric acid. These studies utilize weight loss, polarization, and electrochemical impedance spectroscopy experiments, demonstrating that certain Schiff base compounds are effective inhibitors and act as mixed (cathodic/anodic) inhibitors. The correlation between chemical structure and corrosion inhibition efficiency highlights the significance of these compounds in industrial applications (Hegazy et al., 2012).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRCUQGMKQPZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328562 | |
| Record name | 2-(4-bromophenyl)-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201809 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone | |
CAS RN |
13734-66-2 | |
| Record name | 2-(4-bromophenyl)-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



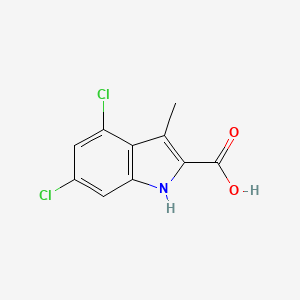
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate](/img/structure/B2759902.png)
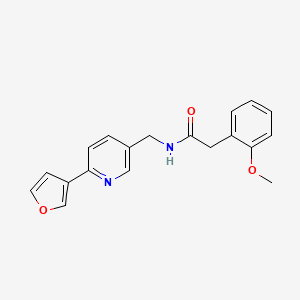
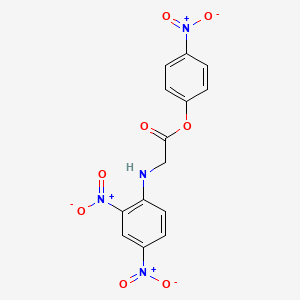
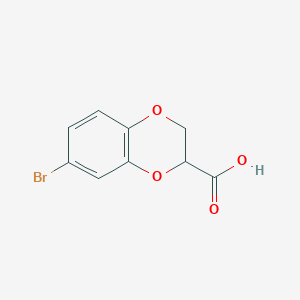

![4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2759909.png)
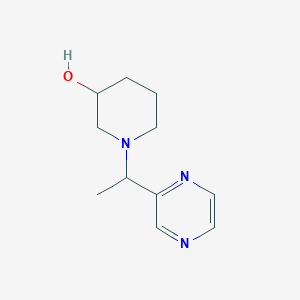
![N-(4-butylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2759912.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2759915.png)
